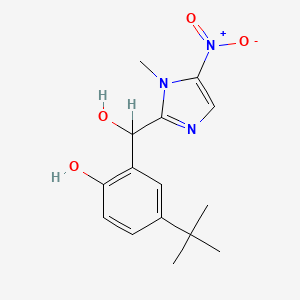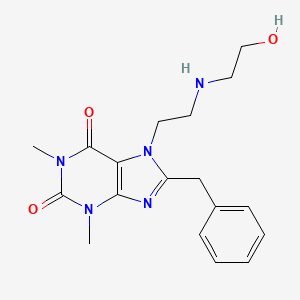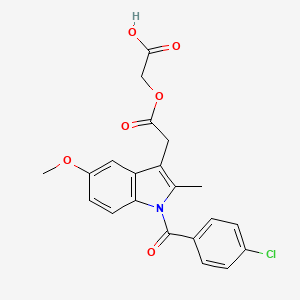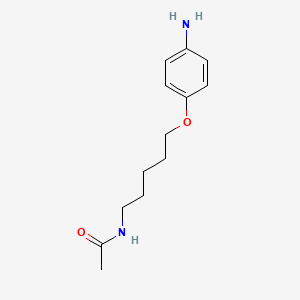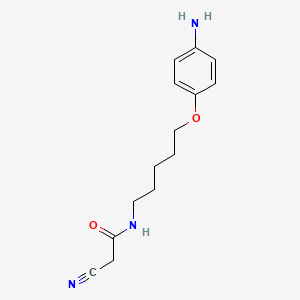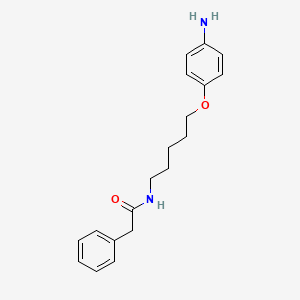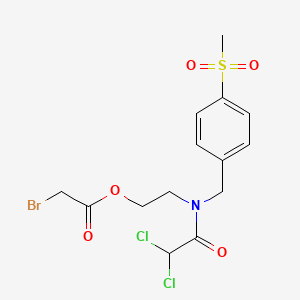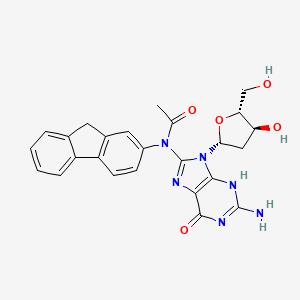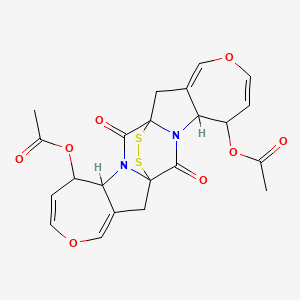![molecular formula C26H16ClN3O4S3 B1664398 3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one CAS No. 618865-88-6](/img/structure/B1664398.png)
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF-399/42018025 is a CC chemokine receptor 4 (CCR4) antagonist.
Applications De Recherche Scientifique
Solvent Selection in Molecular Heterojunction Systems
Research by Walker et al. (2011) discusses the solubility of similar compounds in a variety of solvents, which is critical for applications in molecular heterojunction systems. Their study on DPP(TBFu)2 and PC71BM provides insight into solvent selection based on cohesive energy densities, which could be applicable to the compound for enhancing its solubility and stability in different environments (Walker et al., 2011).
Antimicrobial Activities of Benzofuran and Thiadiazole Derivatives
The research by Idrees, Kola, and Siddiqui (2019) explores the synthesis and antimicrobial activities of compounds incorporating benzofuran and thiadiazole moieties. This suggests potential applications of the compound for developing novel antimicrobial agents, particularly due to its structural similarities (Idrees et al., 2019).
Development of Pharmacologically Interesting Compounds
A study by Bijev and Prodanova (2004) describes an alternative synthesis approach for thiadiazole derivatives, indicating the potential use of the compound for creating new pharmacological agents. This research highlights the importance of overcoming challenges in synthesis to access novel compounds with potential therapeutic applications (Bijev & Prodanova, 2004).
Application in Organic Photovoltaics
A study by Abdelhamid et al. (2008) on the synthesis of thieno[2,3-b]pyridines and thiadiazoles suggests potential applications in organic photovoltaic devices. The structural elements of benzofuran and thiadiazole in the compound could be utilized in the design of organic semiconductors for solar cell applications (Abdelhamid et al., 2008).
Antibacterial and Anti-Biofilm Activities
Research on dihydropyrrolidone-thiadiazole inhibitors, such as the study by Xuecheng et al. (2022), demonstrates the relevance of benzofuran and thiadiazole derivatives in developing antibacterial agents. These compounds have shown significant efficacy against various bacterial strains and could be important in the fight against antibiotic-resistant bacteria (Xuecheng et al., 2022).
Propriétés
Numéro CAS |
618865-88-6 |
|---|---|
Nom du produit |
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
Formule moléculaire |
C26H16ClN3O4S3 |
Poids moléculaire |
566.1 g/mol |
Nom IUPAC |
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H16ClN3O4S3/c27-16-9-7-14(8-10-16)13-36-26-29-28-25(37-26)30-21(19-6-3-11-35-19)20(23(32)24(30)33)22(31)18-12-15-4-1-2-5-17(15)34-18/h1-12,21,32H,13H2 |
Clé InChI |
AFJDHUDRDUPQTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AF399/42018025; AF 399/42018025; AF-399/42018025 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



